
ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE
Overview
Description
ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE is an organic compound that belongs to the class of acrylate monomers. It is commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE typically involves the reaction of 2H-1,2,3-benzotriazole with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Benzotriazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. Ethyl 3-(2H-1,2,3-benzotriazol-2-yl)propanoate is being explored for its potential in drug development.
Case Study: Antimicrobial Activity
Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, research indicated that compounds similar to this compound effectively inhibited the growth of various pathogens. This property suggests potential applications in developing new antimicrobial agents for treating infections.
Material Science Applications
The compound is also utilized as a UV absorber in polymers and coatings. Benzotriazoles are recognized for their ability to protect materials from ultraviolet radiation, which can degrade polymers over time.
Case Study: UV Protection in Textiles
A study published in the Journal of Applied Polymer Science highlighted the copolymerization of this compound with other monomers to create UV-protective coatings for textiles. The resulting fabrics exhibited enhanced durability against UV radiation, making them suitable for outdoor applications.
Application Area | Description | Benefits |
---|---|---|
Pharmaceuticals | Antimicrobial agent development | Effective against various pathogens |
Material Science | UV protection in polymers | Increases durability and lifespan of materials |
Agricultural Applications
In agriculture, this compound's potential as a pesticide or herbicide is under investigation. Its biological activity may contribute to pest control strategies.
Case Study: Pesticidal Activity
Research has indicated that benzotriazole derivatives can enhance plant resistance to pests and diseases. This compound could be incorporated into formulations aimed at improving crop yields while minimizing chemical inputs.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV radiation. The benzotriazole moiety in the compound acts as a UV filter, absorbing harmful UV rays and preventing them from reaching the underlying material. This mechanism is crucial in protecting polymers, coatings, and biological tissues from UV-induced degradation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 3-(2H-1,2,3-BENZOTRIAZOL-2-YL)PROPANOATE include:
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds also act as UV absorbers and are used in similar applications.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV-absorbing properties and used in various industrial applications.
Uniqueness
This compound is unique due to its specific structure, which provides excellent UV absorption and stability. Its versatility in various applications, from polymers to intraocular lenses, highlights its importance in both scientific research and industrial applications .
Biological Activity
Ethyl 3-(2H-1,2,3-benzotriazol-2-yl)propanoate is an organic compound featuring a benzotriazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound belongs to the class of acrylate monomers and is characterized by the following structural formula:
The compound's unique structure enhances its reactivity and functionality, making it significant in pharmaceuticals and material science.
Antimicrobial Properties
Benzotriazole derivatives, including this compound, have been extensively studied for their antimicrobial and antiprotozoal activities. Research indicates that these compounds can inhibit the growth of various pathogens. For instance:
- Antibacterial Activity : Benzotriazoles have shown activity against bacteria resistant to conventional antibiotics. A study highlighted that certain benzotriazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains .
- Antiprotozoal Activity : Compounds with a benzotriazole moiety have demonstrated effectiveness against protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed that derivatives had a dose-dependent inhibitory effect on the growth of epimastigotes and trypomastigotes .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several proposed mechanisms:
- UV Absorption : The benzotriazole group acts as a UV filter, protecting biological tissues from UV-induced damage. This property is particularly useful in applications involving polymers and coatings.
- Enzyme Inhibition : Some studies suggest that benzotriazole derivatives can inhibit specific enzymes involved in pathogen metabolism, thus disrupting their growth and proliferation .
Study on Antimicrobial Efficacy
A significant study assessed the antimicrobial efficacy of various benzotriazole derivatives against common pathogens. The results indicated that this compound showed comparable activity to established antibiotics at lower concentrations. Specifically:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Benzotriazole Derivative A | S. aureus | 16 µg/mL |
Benzotriazole Derivative B | T. cruzi | 50 µg/mL |
This study underscores the potential of this compound as a candidate for developing new antimicrobial agents .
Applications
This compound has various applications across multiple fields:
- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new drugs targeting resistant bacterial strains.
- Material Science : Used as a UV stabilizer in polymers and coatings to enhance durability against UV radiation.
- Agriculture : Potential use as a protective agent in agricultural products to prevent microbial infections.
Properties
IUPAC Name |
ethyl 3-(benzotriazol-2-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-12-9-5-3-4-6-10(9)13-14/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOBBRHSTOCMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1N=C2C=CC=CC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876397 | |
Record name | 2H-BENZOTRIAZOLE-2-PROPANOIC ACID, ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69218-52-6 | |
Record name | 2H-BENZOTRIAZOLE-2-PROPANOIC ACID, ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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